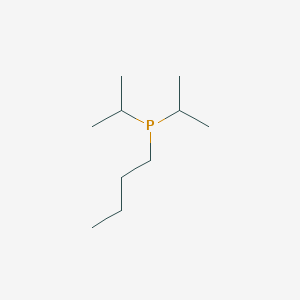

Phosphine, butylbis(1-methylethyl)-

Description

Contextualization within the Evolution of Organophosphorus Ligand Design

The development of organophosphorus ligands has been a cornerstone of progress in the field of homogeneous catalysis. nih.gov Early transition metal catalysis often relied on simple phosphine (B1218219) ligands such as triphenylphosphine (B44618). However, the quest for more active, selective, and stable catalysts spurred the rational design of new phosphine ligands with tailored properties. nih.govrsc.org This evolution was driven by the understanding that the steric and electronic characteristics of the phosphine ligand profoundly influence the reactivity of the metal center to which it is bound. manchester.ac.uknih.gov

A significant trend in ligand design has been the development of bulky and electron-rich phosphines. youtube.comlibretexts.org The rationale behind this is that bulky ligands can promote the formation of coordinatively unsaturated metal centers, which are often the active species in a catalytic cycle. reddit.com Furthermore, electron-rich phosphines can enhance the rate of key steps in catalytic cycles, such as oxidative addition. nih.gov This led to the development of highly successful ligand classes like the Buchwald-type biaryl phosphines, which have demonstrated broad utility in cross-coupling reactions. rsc.orgwikipedia.org Concurrently, there has been sustained interest in the synthesis and application of sterically demanding tertiary alkylphosphines, such as tri-tert-butylphosphine (B79228) and tricyclohexylphosphine, as their strong σ-donating ability and large steric footprint offer distinct advantages in many catalytic transformations. manchester.ac.ukwikipedia.org Phosphine, butylbis(1-methylethyl)- fits within this paradigm as a sterically hindered, electron-donating alkylphosphine, representing a specific point in the continuous exploration of the structure-activity relationships of phosphine ligands.

Significance of Tertiary Alkylphosphines in Homogeneous Catalysis Research

Tertiary alkylphosphines are a critically important class of ligands in homogeneous catalysis due to their strong electron-donating properties and tunable steric bulk. manchester.ac.ukwikipedia.org Unlike their arylphosphine counterparts, the phosphorus atom in alkylphosphines is bonded to sp³-hybridized carbon atoms, which generally results in greater electron density on the phosphorus and, consequently, stronger σ-donation to the metal center. reddit.com This enhanced electron-donating ability can have a significant impact on the catalytic activity of a metal complex.

The utility of tertiary alkylphosphines is particularly evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. youtube.comharvard.eduresearchgate.net In these reactions, the phosphine ligand plays a crucial role in stabilizing the active palladium(0) species and in facilitating the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. youtube.comnih.gov The choice of phosphine ligand can dramatically affect the reaction's scope, efficiency, and functional group tolerance. rsc.orgwikipedia.org For instance, bulky and electron-rich alkylphosphines have been shown to be highly effective for the coupling of challenging substrates, such as unreactive aryl chlorides and sterically hindered coupling partners. wikipedia.org The specific structure of Phosphine, butylbis(1-methylethyl)- suggests its potential as a valuable ligand in this context, offering a balance of steric and electronic properties that may be beneficial for specific catalytic applications.

Structural Archetypes of Bulky Phosphine Ligands and their General Relevance

The steric and electronic properties of phosphine ligands are key determinants of their effectiveness in catalysis. manchester.ac.uknih.gov To quantify these properties, several parameters have been developed. The most widely recognized measure of steric bulk is the Tolman cone angle (θ). chemeurope.comnih.gov This is defined as the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents, with the metal atom at the vertex at a defined distance. chemeurope.com A larger cone angle indicates greater steric hindrance around the phosphorus atom. reddit.com This steric bulk can influence the number of phosphine ligands that can coordinate to a metal center and can affect the rates of ligand association and dissociation, which are often crucial steps in a catalytic cycle. chemeurope.com

The electronic properties of a phosphine ligand are typically assessed by its basicity (pKa) or by spectroscopic methods, such as the analysis of the C-O stretching frequencies of corresponding metal-carbonyl complexes. reddit.com More electron-donating phosphines generally have higher pKa values and lead to lower C-O stretching frequencies in their metal-carbonyl complexes, reflecting the increased electron density on the metal center. reddit.com The combination of steric and electronic parameters provides a useful framework for comparing different phosphine ligands and for rationalizing their behavior in catalytic systems. While specific experimental data for Phosphine, butylbis(1-methylethyl)- is not widely available, its properties can be estimated by comparison with analogous alkylphosphines.

| Ligand | Tolman Cone Angle (θ) [°] | pKa |

| PMe₃ | 118 | 8.65 |

| PEt₃ | 132 | 8.69 |

| P(i-Pr)₃ | 160 | 9.0 |

| P(n-Bu)₃ | 132 | 8.43 |

| P(t-Bu)₃ | 182 | 11.4 |

| PCy₃ | 170 | 9.7 |

This table presents data for common tertiary alkylphosphines to provide context for the likely properties of Phosphine, butylbis(1-methylethyl)-. The cone angle and pKa of butyldiisopropylphosphine would be expected to be intermediate between those of triisopropylphosphine (B1582976) and tributylphosphine (B147548).

Overview of Research Trajectories for Phosphine, butylbis(1-methylethyl)- and Analogues

Research into tertiary alkylphosphines like Phosphine, butylbis(1-methylethyl)- and its analogues is primarily driven by their potential applications in homogeneous catalysis. A key area of investigation is their use as ligands in palladium-catalyzed cross-coupling reactions. wikipedia.orgresearchgate.net Given the success of other bulky alkylphosphines in promoting the coupling of challenging substrates, it is anticipated that butyldiisopropylphosphine could offer advantages in specific transformations where a fine tuning of the ligand's steric and electronic profile is required. For example, its unique combination of a linear butyl group and two branched isopropyl groups might provide a different pocket of reactivity around the metal center compared to more symmetrical phosphines like triisopropylphosphine or tributylphosphine.

The synthesis of such unsymmetrical tertiary phosphines is an active area of research. rsc.org Common synthetic routes involve the reaction of organometallic reagents, such as Grignard or organolithium compounds, with halophosphines. wikipedia.orgrsc.org For an unsymmetrical phosphine like butyldiisopropylphosphine, a stepwise approach would be necessary, for instance, by reacting butyldichlorophosphine (B1620542) with two equivalents of an isopropyl Grignard reagent, or by reacting diisopropylchlorophosphine with a butyl Grignard reagent. The development of efficient and selective syntheses for such ligands is crucial for their broader application.

Future research on Phosphine, butylbis(1-methylethyl)- would likely involve its synthesis and characterization, including the experimental determination of its Tolman cone angle and pKa. Subsequently, its performance as a ligand would be evaluated in a range of catalytic reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, particularly with substrates known to be challenging for existing catalyst systems. Comparative studies with its symmetrical analogues, triisopropylphosphine and tributylphosphine, would be essential to elucidate the specific benefits conferred by its unsymmetrical structure.

Properties

CAS No. |

63059-00-7 |

|---|---|

Molecular Formula |

C10H23P |

Molecular Weight |

174.26 g/mol |

IUPAC Name |

butyl-di(propan-2-yl)phosphane |

InChI |

InChI=1S/C10H23P/c1-6-7-8-11(9(2)3)10(4)5/h9-10H,6-8H2,1-5H3 |

InChI Key |

XYQDBLYGPQBFDE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(C(C)C)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Phosphine, Butylbis 1 Methylethyl

Classical Approaches to Tertiary Alkylphosphine Synthesis

Traditional methods for forming the phosphorus-carbon bonds necessary for tertiary phosphines often involve the reaction of phosphorus-based nucleophiles with alkyl electrophiles or, conversely, organometallic nucleophiles with phosphorus-based electrophiles.

Alkylation of Phosphorus Precursors (e.g., PH₃ or RPX₂)

One of the foundational methods for synthesizing phosphines is through the alkylation of phosphine (B1218219) (PH₃) or its partially substituted derivatives (RPH₂ or R₂PH). wikipedia.org The process typically involves deprotonation of the P-H bond with a strong base to form a metal phosphide (B1233454), which then acts as a potent nucleophile. For instance, a secondary phosphine like diisopropylphosphine (B1583860) could be deprotonated by an organolithium reagent or sodium/potassium metal to form lithium or sodium diisopropylphosphide. This phosphide can then react with an alkyl halide, such as 1-bromobutane (B133212), in a nucleophilic substitution reaction to yield the desired tertiary phosphine, butyldiisopropylphosphine.

Alternatively, hydrophosphination offers a more atom-economical route. nih.gov This method involves the addition of a P-H bond across a C=C double bond. The reaction can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or through photochemical means. nih.govacs.org In the context of synthesizing butyldiisopropylphosphine, this would involve the radical-mediated addition of diisopropylphosphine to 1-butene (B85601). This approach typically results in the anti-Markovnikov product. nih.gov

The reaction of phosphine gas (PH₃) itself with alkenes can also be used to produce tertiary phosphines. For example, the reaction of PH₃ with three equivalents of a Michael acceptor like acrylonitrile (B1666552) proceeds in the presence of a base. wikipedia.org For unactivated alkenes, radical initiation is generally required. nih.gov

Grignard or Organolithium Reagent Addition to Phosphinous Halides

Arguably the most common and versatile method for preparing tertiary phosphines involves the reaction of organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) compounds, with halophosphines. wikipedia.orgrsc.org This approach allows for the sequential and controlled introduction of different alkyl or aryl groups.

To synthesize butyldiisopropylphosphine, a common strategy is to react diisopropylphosphinous chloride, (i-Pr)₂PCl, with a butyl-containing organometallic reagent. For example, treating (i-Pr)₂PCl with either butyllithium (B86547) (BuLi) or butylmagnesium bromide (BuMgBr) in an anhydrous ether solvent like THF or diethyl ether would yield the target product, Phosphine, butylbis(1-methylethyl)-, along with the corresponding metal halide salt (LiCl or MgBrCl). wikipedia.org

The general reaction scheme is as follows: (CH₃CHCH₃)₂PCl + CH₃(CH₂)₃-M → (CH₃CHCH₃)₂P-(CH₂)₃CH₃ + MCl (where M = Li, MgBr)

This method is widely applicable for a vast range of symmetric and asymmetric tertiary phosphines and remains a cornerstone of organophosphorus synthesis. rsc.org

Advanced Synthetic Routes Utilizing Phosphine Oxide Intermediates

An alternative strategy for synthesizing tertiary phosphines involves the initial preparation of the corresponding tertiary phosphine oxide, which is often more stable and easier to handle than the target phosphine. The phosphine oxide is then reduced in a subsequent step. This two-step process can offer advantages in purification and handling, as phosphines are susceptible to oxidation. rsc.org

Preparation via Secondary Phosphine Oxide (SPO) Deprotonation and Alkylation

Tertiary phosphine oxides can be synthesized through the alkylation of secondary phosphine oxides (SPOs). organic-chemistry.org SPOs exist in tautomeric equilibrium with their trivalent phosphinous acid form, but the pentavalent oxide form typically predominates, rendering them air-stable. rsc.org The P-H bond in an SPO can be deprotonated with a strong base, such as an alkali metal hydride or hydroxide, to generate a nucleophilic species. organic-chemistry.orglookchem.com

For the synthesis of butyldiisopropylphosphine oxide, diisopropylphosphine oxide would be treated with a suitable base (e.g., NaH or CsOH) to form the corresponding phosphinite anion. This anion then undergoes a nucleophilic attack on a butyl halide, like 1-bromobutane or 1-iodobutane, to form the P-C bond and yield the tertiary phosphine oxide. This method has been shown to be effective for a variety of secondary phosphines and alkyl halides, providing tertiary phosphine oxides in moderate to high yields. lookchem.com

Reduction Strategies for Tertiary Phosphine Oxides

The reduction of the stable P=O bond in tertiary phosphine oxides is a critical step to obtain the final phosphine. rsc.org This transformation can be challenging due to the high strength of the phosphoryl bond. A variety of reducing agents have been developed for this purpose, with silanes being particularly prominent due to their chemoselectivity. mdpi.com

Silane-based reagents are frequently used, often in the presence of a catalyst. organic-chemistry.org Common silanes include polymethylhydrosiloxane (B1170920) (PMHS), trichlorosilane (B8805176) (HSiCl₃), and 1,3-diphenyl-disiloxane (DPDS). mdpi.comnih.gov The reactivity of these reductions can be influenced by steric hindrance and the electronic properties of the substituents on the phosphorus atom; electron-rich alkylphosphines are often reduced more readily than electron-poor arylphosphines. rsc.org For trialkylphosphine oxides, additives like triethylamine (B128534) can be beneficial when using trichlorosilane, while other systems may employ titanium or copper catalysts to facilitate the reduction. mdpi.comorganic-chemistry.org

The following table summarizes various reducing agents used for tertiary phosphine oxides.

| Reducing Agent/System | Typical Conditions | Notes |

| Trichlorosilane (HSiCl₃) / Triethylamine (NEt₃) | Toluene, reflux | Effective for trialkylphosphine oxides. mdpi.com |

| Polymethylhydrosiloxane (PMHS) | 220-250 °C | Metal-free option, but requires high temperatures. mdpi.com |

| 1,3-Diphenyl-disiloxane (DPDS) | 110 °C, neat | Highly chemoselective, tolerates many functional groups. nih.govnih.gov |

| Diisobutylaluminum hydride (DIBAL-H) | Toluene, 50-70 °C | Effective for sterically hindered and electron-rich phosphine oxides. researchgate.net |

| Oxalyl Chloride / Sodium Borohydride | Two-step, various solvents | Converts phosphine oxides to phosphine-borane adducts. rsc.org |

Photochemical and Radical-Mediated Synthesis Approaches for Related Phosphines

Modern synthetic methods increasingly utilize photochemical and radical-mediated pathways to form P-C bonds, often under mild conditions. rsc.org These methods are particularly useful for hydrophosphination reactions.

The addition of secondary phosphines to unactivated alkenes can be initiated by UV irradiation, often without the need for a photocatalyst. nih.gov This radical-mediated process typically proceeds with anti-Markovnikov selectivity. For example, the photochemical addition of diisopropylphosphine to 1-butene could theoretically yield butyldiisopropylphosphine. On/off light experiments have confirmed the photochemical nature of such reactions, as the reaction ceases in the dark and restarts upon re-illumination. nih.gov

Alternatively, radical initiators like AIBN can trigger the hydrophosphination of alkenes with phosphines. nih.gov Visible-light photocatalysis using inexpensive organic dyes has also emerged as a powerful tool for the hydrophosphinylation of unactivated alkenes with secondary phosphine oxides, proceeding through a radical pathway under mild conditions. researchgate.netrsc.org While these methods are well-documented for diaryl phosphine oxides, the principles can be extended to dialkyl phosphine derivatives. researchgate.net These photochemical and radical approaches represent a greener and more atom-economical alternative to classical methods. researchgate.net

Stereoselective Synthesis of P-Chiral Analogues

The creation of a stereogenic phosphorus center in butylbis(1-methylethyl)phosphine requires precise control over the introduction of the three different substituents—a butyl group and two isopropyl groups—around the phosphorus atom. The primary strategies to achieve this involve either the direct enantioselective formation of the P-stereogenic center or the use of a chiral auxiliary to guide the diastereoselective construction of the phosphine framework.

The direct formation of an enantiomerically enriched P-stereogenic center without the use of a covalently bound chiral auxiliary is a highly desirable and atom-economical approach. Methodologies such as catalytic asymmetric desymmetrization and kinetic resolution have been developed for the synthesis of P-chiral phosphines. biosynth.com

One conceptual approach to the enantioselective synthesis of butylbis(1-methylethyl)phosphine would involve the catalytic asymmetric hydrophosphination of an appropriate prochiral substrate. For instance, a prochiral dialkylphosphine oxide could be subjected to an enantioselective addition to an alkene, or a prochiral secondary phosphine could undergo an enantioselective coupling reaction. However, the direct application of these methods to substrates bearing multiple bulky alkyl groups like butyl and isopropyl can be challenging due to steric hindrance.

A prominent and well-established method for the synthesis of P-chiral phosphines involves the use of phosphine-borane complexes. nih.gov This methodology offers a versatile and reliable route to a wide array of P-chiral phosphines. The synthesis of enantiomerically pure butylbis(1-methylethyl)phosphine could be envisioned starting from a suitable chiral secondary phosphine-borane precursor. For example, a chiral secondary phosphine-borane, such as tert-butylmethylphosphine-borane, can be synthesized and resolved into its enantiomers. nih.gov Subsequent stereospecific substitution reactions at the phosphorus center, followed by deboranation, would yield the desired P-chiral tertiary phosphine. The borane (B79455) group serves to protect the phosphine from oxidation and facilitates the stereocontrolled transformations. The stereospecific removal of the borane group at the final stage ensures that the chirality at the phosphorus center is maintained. nih.gov

The use of chiral auxiliaries is a powerful and widely employed strategy for the asymmetric synthesis of P-chiral compounds. researchgate.net This approach involves the temporary incorporation of a chiral molecule, which directs the stereochemical outcome of subsequent reactions. After the desired stereogenic center is established, the auxiliary is cleaved and can often be recovered for reuse. researchgate.net

A general and effective method for preparing P-chiral phosphine oxides, which can then be reduced to the corresponding phosphines, utilizes chiral auxiliaries derived from readily available natural products like ephedrine (B3423809) or amino acids. harvard.edu For the synthesis of butylbis(1-methylethyl)phosphine, a plausible route would commence with the reaction of a phosphorus dihalide with a chiral auxiliary, such as (-)-ephedrine or a derivative thereof, to form a diastereomeric mixture of cyclic phosphonamidites.

Following separation of the diastereomers, sequential nucleophilic substitution reactions with Grignard or organolithium reagents (e.g., butylmagnesium bromide and isopropylmagnesium bromide) would introduce the desired alkyl groups to the phosphorus center. The order of addition and the specific reaction conditions would be critical to control the stereochemical outcome at the phosphorus atom. The resulting P-chiral phosphine oxide, now possessing the butyl and diisopropyl substituents, would then be subjected to a stereospecific reduction to furnish the final P-chiral butylbis(1-methylethyl)phosphine. A variety of reducing agents, such as silanes, are known to effectively reduce phosphine oxides to phosphines with predictable stereochemistry, often with retention or inversion of configuration depending on the specific reagent and conditions employed. rsc.orgorganic-chemistry.org

An illustrative example of this approach involves the use of a chiral H-phosphinate building block. This can be prepared by condensing a chiral auxiliary with a dichlorophosphine (e.g., t-BuPCl2), followed by hydrolysis. nih.gov The subsequent nucleophilic displacement of the chiral auxiliary with Grignard reagents allows for the construction of a library of P-chiral secondary and tertiary phosphine oxides with high enantiomeric purity. nih.gov

Table 1: Key Intermediates in Chiral Auxiliary-Assisted Synthesis

| Intermediate Type | General Structure | Role in Synthesis |

| Chiral Oxazaphospholidine | Cyclic structure containing P, O, and N | Diastereomeric intermediate allowing for separation |

| P-Chiral Phosphinate | R¹R²P(=O)OR* | Precursor for nucleophilic substitution |

| P-Chiral Phosphine Oxide | Bu(i-Pr)₂P=O | Direct precursor to the final phosphine |

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Source/Type | Typical Application |

| (-)-Ephedrine / (+)-Pseudoephedrine | Amino alcohol | Formation of oxazaphospholidines |

| (1S,2S)-2-Aminocyclohexanol | Amino alcohol | Synthesis of P(V) oxazaphospholidines |

| Schöllkopf Auxiliaries | Amino acid-derived | Asymmetric synthesis of α-amino acids, adaptable for P-chiral compounds |

Coordination Chemistry of Phosphine, Butylbis 1 Methylethyl

Fundamental Ligand Properties and Their Influence on Coordination

The behavior of butyldiisopropylphosphine in coordination chemistry is largely dictated by its electronic and steric characteristics. These properties determine how it binds to a metal center and influences the resulting complex's geometry and reactivity.

Electronic Donor/Acceptor Characteristics of Tertiary Alkylphosphines

Tertiary alkylphosphines, including butyldiisopropylphosphine, are primarily recognized as strong σ-donating ligands. This characteristic stems from the phosphorus atom's lone pair of electrons, which is readily available for donation to a metal center. The presence of electron-releasing alkyl groups (butyl and isopropyl) further enhances the electron density on the phosphorus atom, making it a potent electron donor.

Steric Demands: Assessment of Cone Angle and Steric Bulk

The steric profile of a phosphine (B1218219) ligand is a critical factor in coordination chemistry, influencing the number of ligands that can bind to a metal center and the reactivity of the resulting complex. The most common metric for quantifying this steric hindrance is the Tolman cone angle (θ). wikipedia.org This angle is defined as the solid angle at the metal center that encompasses the van der Waals radii of the ligand's substituents. libretexts.orgwikipedia.org

Butyldiisopropylphosphine possesses considerable steric bulk due to its butyl and two isopropyl substituents. While a specific Tolman cone angle for butyldiisopropylphosphine is not documented in the searched literature, a reasonable estimation can be made by comparing it to structurally similar phosphines. For instance, triisopropylphosphine (B1582976) (PiPr3), which has three isopropyl groups, has a Tolman cone angle of 163° rsc.org. Given the structural similarity, the cone angle for butyldiisopropylphosphine is expected to be in a comparable range, indicating a sterically demanding ligand. This large steric footprint can create a coordinatively unsaturated environment around the metal, which is often a prerequisite for catalytic activity. libretexts.org

| Ligand Property | Characteristic | Method of Assessment |

|---|---|---|

| Electronic Character | Strong σ-donor | IR Spectroscopy (ν(CO) of metal carbonyl complexes) libretexts.org |

| Steric Size (Cone Angle, θ) | High (Estimated ~163°) | Comparison with similar ligands like PiPr3rsc.org |

Complex Formation with Transition Metals

The interplay of steric and electronic properties of butyldiisopropylphosphine governs its complex formation with various transition metals, leading to complexes with distinct geometries, stabilities, and catalytic applications.

Palladium Complexes: Synthesis and Structural Characterization

Palladium complexes featuring phosphine ligands are of immense importance, particularly as catalysts in cross-coupling reactions. researchgate.net The synthesis of palladium(II) phosphine complexes typically involves the reaction of a palladium(II) salt, such as palladium(II) chloride, with the phosphine ligand. nih.gov

While a specific synthesis for a palladium complex with butyldiisopropylphosphine was not found, the synthesis of a closely related complex, (tert-butyldiisopropylphosphine selenide-κSe)dichloridopalladium(II), [PdCl2(tBuiPr2PSe)2], has been reported. researchgate.net This complex was synthesized from a palladium(II) precursor and the corresponding phosphine selenide. The resulting complex exhibits a trans square-planar geometry at the palladium center. researchgate.net This suggests that butyldiisopropylphosphine would likely react with Pd(II) precursors, such as [PdCl2(COD)] (COD = 1,5-cyclooctadiene), to form similar square-planar complexes of the type trans-[PdCl2(PBuiPr2)2]. nih.gov The large steric bulk of the phosphine would favor a trans arrangement to minimize steric repulsion between the ligands.

| Parameter | Value |

|---|---|

| Coordination Geometry | Square-planar |

| Ligand Configuration | trans |

These palladium complexes can also serve as precursors for catalytically active palladium(0) species, which are central to many catalytic cycles like the Suzuki-Miyaura coupling. rsc.org

Nickel Complexes: Investigation of Coordination Geometries and Stability

The coordination chemistry of nickel with phosphine ligands is diverse, with the resulting geometry being highly dependent on the steric and electronic properties of the ligand and the oxidation state of the nickel. strath.ac.uk Nickel(II) complexes with monodentate phosphines can adopt square-planar or tetrahedral geometries. strath.ac.uk

The synthesis of such complexes often involves the reaction of a nickel(II) salt, like NiCl2·6H2O, with the phosphine ligand in a suitable solvent. asianpubs.org For a bulky ligand like butyldiisopropylphosphine, the reaction with a nickel(II) precursor would likely yield a four-coordinate complex. Due to the significant steric hindrance, a square-planar geometry is expected for a Ni(II) complex of the type [NiCl2(PBuiPr2)2], similar to what is observed for other bulky phosphine complexes. strath.ac.uk The stability of these complexes is influenced by the chelate effect if a diphosphine is used, but for monodentate ligands like butyldiisopropylphosphine, the strength of the Ni-P bond and the steric protection afforded by the bulky substituents are key factors. strath.ac.uk In some cases, with very bulky phosphines, three-coordinate Ni(I) or Ni(0) complexes can be formed, which are often highly reactive. researchgate.net

Rhodium Complexes: Formation and Application in Catalytic Cycles

Rhodium-phosphine complexes are workhorses in catalysis, particularly for hydrogenation and hydroformylation reactions. researchgate.net The formation of these catalytically active species often begins with the reaction of a rhodium(I) precursor, such as [Rh(COD)Cl]2 or [Rh(CO)2Cl]2, with the phosphine ligand.

With a bulky, electron-rich phosphine like butyldiisopropylphosphine, the reaction would lead to the substitution of the COD or CO ligands to form a rhodium-phosphine complex. These complexes, often cationic when a halide is abstracted, are key intermediates in catalytic cycles. researchgate.net For example, in hydrogenation catalysis, a rhodium(I) phosphine complex can undergo oxidative addition of hydrogen to form a rhodium(III) dihydride species. Subsequent coordination of an olefin and migratory insertion, followed by reductive elimination, completes the catalytic cycle and regenerates the active rhodium(I) catalyst. researchgate.net The steric and electronic properties of the butyldiisopropylphosphine ligand would play a crucial role in tuning the activity and selectivity of the catalyst by influencing the rates of these elementary steps. researchgate.net

In-Depth Analysis of Phosphine, butylbis(1-methylethyl)- Reveals Limited Publicly Available Coordination Chemistry Data

Similarly, in-depth research concerning the ligand exchange dynamics and the stability of metal-phosphine adducts specifically for butyldiisopropylphosphine is not extensively reported in the reviewed literature. General principles of ligand exchange in phosphine complexes suggest that the steric and electronic properties of the phosphine play a crucial role. The bulky isopropyl groups and the butyl group in butyldiisopropylphosphine would be expected to influence the kinetics and thermodynamics of complex formation and ligand substitution reactions. However, without specific experimental data, any detailed discussion would be speculative.

The lack of specific data for butyldiisopropylphosphine complexes with platinum, iridium, and gold prevents a detailed exposition on their coordination chemistry as per the requested outline. Research in organometallic chemistry often focuses on phosphine ligands with specific electronic and steric profiles that impart desirable catalytic activity or stability to the resulting metal complexes. It is possible that butyldiisopropylphosphine has not been as extensively studied as other tertiary phosphines like tri(tert-butyl)phosphine or triphenylphosphine (B44618) and their derivatives, which are more commonly employed in catalysis and coordination chemistry studies.

Consequently, the generation of a detailed, informative, and scientifically accurate article focusing solely on the coordination chemistry of Phosphine, butylbis(1-methylethyl)- with platinum, iridium, and gold, as well as its ligand exchange dynamics, is not feasible based on the currently available public information. Further primary research would be required to establish the specific properties and behaviors of this compound in coordination complexes with the aforementioned metals.

Catalytic Applications of Phosphine, Butylbis 1 Methylethyl Complexes

Cross-Coupling Reactions Facilitated by Transition Metal Complexes

Palladium complexes featuring bulky, electron-donating phosphine (B1218219) ligands are highly effective catalysts for a variety of cross-coupling reactions. The use of such ligands can enhance the rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination, and stabilize the catalytically active species.

C-C Bond Forming Processes (e.g., Suzuki-Miyaura, Heck)

The Suzuki-Miyaura coupling, a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates, benefits from the use of bulky phosphine ligands. nih.govrsc.org While specific data for di(isopropyl)butylphosphine is not extensively detailed in the provided search results, the principles governing the use of similar bulky alkylphosphines, such as tri-tert-butylphosphine (B79228), are well-established. osti.govresearchgate.net These ligands promote the formation of the active monoligated palladium(0) species, which readily undergoes oxidative addition with aryl chlorides, a typically challenging substrate class. osti.gov The steric bulk of the phosphine facilitates the reductive elimination step, leading to the formation of the biaryl product. nih.gov

The Heck reaction, which couples aryl or vinyl halides with alkenes, is another cornerstone of C-C bond formation catalyzed by palladium. youtube.com The efficiency of the Heck reaction is often enhanced by the use of bulky, electron-rich phosphine ligands. nih.gov These ligands can promote the coupling of less reactive aryl chlorides and can be performed under milder conditions, including at room temperature for aryl bromides. osti.govnih.gov The presence of a bulky phosphine ligand like di(isopropyl)butylphosphine is expected to favor the formation of the desired substituted alkene product. youtube.com

Table 1: Representative C-C Cross-Coupling Reactions No specific data for Phosphine, butylbis(1-methylethyl)- was found in the search results. The following table is a generalized representation of where such a ligand would be applied.

| Reaction | Electrophile | Nucleophile | Catalyst System (Illustrative) | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide/Triflate | Organoboron Compound | Pd(0) / Phosphine, butylbis(1-methylethyl)- | Biaryl |

| Heck | Aryl/Vinyl Halide | Alkene | Pd(0) / Phosphine, butylbis(1-methylethyl)- | Substituted Alkene |

C-N and C-O Bond Forming Processes (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds, widely used for the synthesis of arylamines. youtube.comacs.org The success of this reaction is highly dependent on the choice of phosphine ligand. chemrxiv.org Bulky and electron-rich dialkylbiaryl phosphines and ferrocenyl phosphines have proven to be particularly effective, enabling the coupling of a wide range of amines and aryl halides, including challenging substrates like aryl chlorides and primary amines. nih.govyoutube.com These ligands are thought to facilitate both the oxidative addition and the C-N bond-forming reductive elimination steps. youtube.com While specific examples detailing the use of di(isopropyl)butylphosphine are scarce in the provided results, its properties align with those of ligands known to be effective in this transformation. chemrxiv.org The development of catalyst systems that can directly couple ammonia (B1221849) remains a significant challenge, though progress has been made with specific hindered ligands. nih.govyoutube.com

Table 2: Buchwald-Hartwig Amination No specific data for Phosphine, butylbis(1-methylethyl)- was found in the search results. The following table is a generalized representation.

| Aryl Halide/Triflate | Amine | Catalyst System (Illustrative) | Product |

|---|---|---|---|

| Ar-X (X = Cl, Br, I, OTf) | R¹R²NH | Pd(0) / Phosphine, butylbis(1-methylethyl)- / Base | Ar-NR¹R² |

| Aryl Halide | Ammonia (equivalent) | Pd(0) / Specialized Ligand / Base | Primary Arylamine |

Mechanistic Insights into Oxidative Addition and Reductive Elimination Steps

The catalytic cycle of cross-coupling reactions hinges on the elementary steps of oxidative addition and reductive elimination at the metal center. nih.gov The structure of the phosphine ligand plays a crucial role in the kinetics and mechanism of these steps. nih.gov

Oxidative addition , the reaction of the palladium(0) complex with the organic halide, is often the rate-determining step. uvic.ca For bulky phosphine ligands, the active catalyst is often a monoligated Pd(0) species, formed by dissociation of a ligand from a bisphosphine complex. osti.gov The electron-donating nature of alkylphosphines increases the electron density on the palladium center, facilitating its insertion into the carbon-halogen bond. chemrxiv.org The mechanism can vary depending on the halide and the ligand, with possibilities including a concerted three-centered transition state or an SNAr-like pathway. rsc.org

Reductive elimination is the product-forming step where the two coupled groups are eliminated from the palladium(II) intermediate, regenerating the palladium(0) catalyst. umb.edu This step is generally favored by steric congestion around the metal center, which is relieved upon product formation. researchgate.net Therefore, bulky ligands like di(isopropyl)butylphosphine are expected to accelerate reductive elimination. The process typically requires the two groups to be in a cis orientation on the metal complex. umb.edu

Hydrogenation and Hydroformylation Catalysis

Transition metal complexes with phosphine ligands are also widely employed in hydrogenation and hydroformylation reactions, where the ligand influences the activity and selectivity of the catalyst.

Asymmetric Hydrogenation of Functionalized Olefins

Asymmetric hydrogenation, the enantioselective reduction of prochiral olefins to form chiral products, is a powerful tool in modern organic synthesis. youtube.com Chiral phosphine ligands are essential for achieving high enantioselectivity. While di(isopropyl)butylphosphine itself is not chiral, it serves as a structural motif in the design of chiral ligands. For instance, P-stereogenic diphosphine ligands, where the chirality resides on the phosphorus atom, have been shown to be highly effective in the rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated phosphonates, achieving high enantiomeric excesses. nih.govnih.gov The steric and electronic properties of the substituents on the phosphorus atom, such as isopropyl groups, are critical for creating the specific chiral environment that leads to high enantioselectivity. nih.gov Iridium complexes with chiral P,N-ligands have also demonstrated high efficiency in the asymmetric hydrogenation of a broad range of non-coordinating olefins. epa.govcapes.gov.br

Table 3: Asymmetric Hydrogenation of an α,β-Unsaturated Phosphonate This table illustrates the performance of a related P-stereogenic diphosphine ligand in a similar reaction class, as no direct data for a chiral derivative of Phosphine, butylbis(1-methylethyl)- was found.

| Substrate | Catalyst | Enantiomeric Excess (ee) |

|---|---|---|

| Dimethyl α-acetylaminoethenephosphonate | Rh-(R,R)-t-Bu-BisP* | 90% |

Selective Hydrogenation of Various Substrates

In the hydrogenation of molecules with multiple reducible functional groups, achieving selectivity is a key challenge. Palladium catalysts, often supported, are used for the selective hydrogenation of alkynes to alkenes. mdpi.com The modification of these catalysts with organophosphorus compounds can enhance selectivity. nih.gov While specific data for di(isopropyl)butylphosphine in this context is limited, the principle involves controlling the adsorption and reactivity of the substrate on the catalyst surface. Similarly, ruthenium-based catalysts have been employed for the selective gas-phase hydrogenation of acetone (B3395972) to isopropyl alcohol, where the catalyst composition and reaction conditions are crucial for high selectivity. princeton.edunih.gov

Other Catalytic Transformations

A thorough review of scientific databases and chemical literature was conducted to ascertain the role of Phosphine, butylbis(1-methylethyl)- in specific catalytic reactions. The following sections detail the findings of this investigation.

Phosphine-Catalyzed Michael Additions and Related Reactions

The Michael addition, a fundamental carbon-carbon bond-forming reaction, is frequently catalyzed by phosphines. These reactions involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound. While numerous studies have explored the use of various phosphines, such as tributylphosphine (B147548) and triphenylphosphine (B44618), as catalysts in these transformations, a specific investigation into the catalytic activity of Phosphine, butylbis(1-methylethyl)- in Michael additions could not be found in the current body of scientific literature. Therefore, no detailed research findings or data tables regarding its efficacy, substrate scope, or reaction conditions can be presented.

Cyclization Reactions and Annulation Processes

Cyclization and annulation reactions are crucial strategies in the synthesis of cyclic and polycyclic organic molecules. Phosphine ligands often play a critical role in mediating these transformations, typically in the presence of a transition metal catalyst. Despite a comprehensive search, no published research specifically documents the use of Phosphine, butylbis(1-methylethyl)- as a ligand or catalyst in cyclization or annulation processes. Consequently, there are no research findings or representative data to include in this section.

Olefin Oligomerization and Polymerization

The production of oligomers and polymers from olefinic monomers is a cornerstone of the chemical industry, with catalyst systems often relying on phosphine ligands to control the selectivity and activity of the process. An extensive literature survey did not yield any studies where Phosphine, butylbis(1-methylethyl)- was employed as a component of a catalytic system for olefin oligomerization or polymerization. As a result, no data on its performance, such as catalyst productivity, selectivity for specific oligomers, or the properties of any resulting polymers, is available for discussion.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

³¹P NMR Spectroscopy for Phosphorus Environment Elucidation

Phosphorus-31 NMR (³¹P NMR) spectroscopy is a particularly powerful tool for characterizing organophosphorus compounds due to the 100% natural abundance and spin-1/2 nucleus of the ³¹P isotope, which results in strong, sharp signals. wikipedia.orguq.edu.au The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the electronic and steric environment of the phosphorus atom. youtube.comrsc.org For tertiary phosphines (R₃P), the chemical shifts typically appear in a broad range, but are characteristic of the nature of the alkyl or aryl groups attached. youtube.com

In the case of diisopropylbutylphosphine, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, corresponding to the single phosphorus atom in the molecule. A study from 1977 reported the ³¹P NMR chemical shift for diisopropylbutylphosphine to be -2.5 ppm (in a DME/benzene solvent system, referenced to an external standard of 85% H₃PO₄). This upfield chemical shift is characteristic for trialkylphosphines. arxiv.org The general range for tertiary phosphines can be from approximately -60 to +50 ppm. youtube.com

Table 1: ³¹P NMR Data for Phosphine (B1218219), butylbis(1-methylethyl)-

| Compound Name | Formula | Solvent | Chemical Shift (δ) in ppm |

| Phosphine, butylbis(1-methylethyl)- | C₁₀H₂₃P | DME/benzene | -2.5 |

Data sourced from The Journal of Organic Chemistry, 1977, Vol. 42, No. 20. arxiv.org

¹H and ¹³C NMR Spectroscopy for Organic Moiety Characterization

While ³¹P NMR focuses on the phosphorus center, proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are essential for characterizing the organic groups attached to it—in this case, the butyl and two isopropyl groups. uobasrah.edu.iqresearchgate.net

¹H NMR Spectroscopy would provide information on the number of different proton environments and their connectivity. One would expect to see distinct signals for the methyl (CH₃) and methine (CH) protons of the isopropyl groups, and the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the butyl group. The integration of these signals would correspond to the number of protons in each group. Furthermore, spin-spin coupling between adjacent protons would lead to characteristic splitting patterns (e.g., doublets, triplets, quartets), and coupling to the phosphorus atom (²JP-H and ³JP-H) would introduce additional splitting, providing further structural confirmation. uobasrah.edu.iq

¹³C NMR Spectroscopy , typically recorded with broadband proton decoupling, shows a single peak for each unique carbon atom in the molecule. pressbooks.publibretexts.orgirisotope.com For diisopropylbutylphosphine, one would anticipate distinct signals for the different carbons of the butyl and isopropyl groups. The chemical shifts of these carbons are influenced by their proximity to the phosphorus atom. pressbooks.pub

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. youtube.com When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) provides the molecular weight. youtube.com

For Phosphine, butylbis(1-methylethyl)-, the molecular formula is C₁₀H₂₃P. The calculated monoisotopic mass is approximately 174.1538 amu. A 1977 publication reported an experimental mass spectrum with a molecular ion peak at m/z = 174.1542 , which is in excellent agreement with the calculated value. arxiv.org

The fragmentation of the molecular ion provides a "fingerprint" that can help to confirm the structure. Common fragmentation pathways for alkylphosphines involve the cleavage of the carbon-phosphorus bond or the cleavage of carbon-carbon bonds within the alkyl chains. The stability of the resulting carbocations and radical fragments influences the relative abundance of the fragment ions observed in the spectrum.

Table 2: Mass Spectrometry Data for Phosphine, butylbis(1-methylethyl)-

| Compound Name | Formula | Calculated Monoisotopic Mass (amu) | Experimental m/z of Molecular Ion |

| Phosphine, butylbis(1-methylethyl)- | C₁₀H₂₃P | 174.1538 | 174.1542 |

Data sourced from The Journal of Organic Chemistry, 1977, Vol. 42, No. 20. arxiv.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By diffracting X-rays off a single crystal of a substance, a detailed map of electron density can be generated, from which atomic positions, bond lengths, and bond angles can be precisely determined. uq.edu.auexcillum.com

For a tertiary phosphine like diisopropylbutylphosphine, a single-crystal X-ray diffraction study would reveal the pyramidal geometry around the phosphorus atom, as is typical for phosphines. acs.org It would provide precise measurements of the C-P-C bond angles and the P-C bond lengths. This information is crucial for understanding the steric bulk of the phosphine, which is a key factor in its coordination chemistry and catalytic applications.

Currently, there are no published crystal structures for Phosphine, butylbis(1-methylethyl)- in the Cambridge Structural Database or other publicly accessible crystallographic databases.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. cdnsciencepub.com These techniques are complementary and are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The IR spectrum of an alkylphosphine would be dominated by absorptions corresponding to the C-H stretching and bending vibrations of the alkyl groups. The P-C stretching vibrations are typically found in the fingerprint region of the spectrum and can be weaker and more difficult to assign definitively without computational support. researchgate.net

Raman Spectroscopy is based on the inelastic scattering of monochromatic light. wikipedia.org It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. For diisopropylbutylphosphine, Raman spectroscopy could be used to identify the symmetric P-C stretching modes. researchgate.net

Specific experimental IR and Raman spectra for Phosphine, butylbis(1-methylethyl)- have not been found in the reviewed literature.

Theoretical and Computational Studies of Phosphine, Butylbis 1 Methylethyl

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has proven to be a powerful method for investigating the electronic properties and geometries of molecules, including complex organometallic compounds. nih.govresearchgate.netmsu.su By employing functionals like B3LYP with appropriate basis sets such as 6-31G**, researchers can obtain accurate predictions of molecular structures and energies. researchgate.netinpressco.com

Assessment of Electronic Properties (e.g., HOMO-LUMO Gap, NBO Analysis)

The electronic characteristics of a ligand are critical to its function in catalysis. tcichemicals.com Key properties that are often investigated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap provides insight into the chemical stability and reactivity of a molecule. nih.govphyschemres.orgscirp.org A smaller gap generally indicates higher reactivity. nih.gov For phosphine (B1218219) ligands, the HOMO is typically associated with the lone pair on the phosphorus atom, which is crucial for its σ-donating ability. tcichemicals.com

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the electronic structure in a way that aligns with classical chemical concepts of bonding. uni-muenchen.de NBO analysis partitions the wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds. uni-muenchen.descirp.org This method allows for the quantification of charge transfer and donor-acceptor interactions within a molecule, providing a detailed picture of the electronic effects at play. scirp.orgresearchgate.net For instance, NBO analysis can quantify the electron-donating strength of the phosphine ligand to a metal center by examining the interaction between the phosphorus lone pair (donor) and vacant orbitals on the metal (acceptor). nih.gov

Table 1: Representative Theoretical Electronic Properties

| Property | Description | Typical Computational Approach |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | DFT (e.g., B3LYP/6-31G) researchgate.netinpressco.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | DFT (e.g., B3LYP/6-31G) researchgate.netinpressco.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. nih.govphyschemres.orgscirp.org | Calculated from HOMO and LUMO energies. physchemres.orgresearchgate.net |

| NBO Charges | Atomic charges calculated based on the distribution of electrons in Natural Bond Orbitals. | NBO Analysis uni-muenchen.de |

| Donor-Acceptor Interactions | Quantified interactions between filled (donor) and empty (acceptor) orbitals. | NBO Second-Order Perturbation Theory scirp.org |

This table is for illustrative purposes and the values for a specific molecule would be obtained from detailed quantum chemical calculations.

Conformational Analysis and Steric Hindrance Quantification

The steric bulk of phosphine ligands is a critical factor in determining the outcome of catalytic reactions. tcichemicals.comrsc.org DFT calculations are instrumental in performing conformational analysis to identify the most stable arrangement of the ligand's substituents. researchgate.netresearchgate.net This is particularly important for bulky ligands like butylbis(1-methylethyl)phosphine, where different conformations can present significantly different steric profiles.

Steric hindrance can be quantified using various theoretical descriptors. One common measure is the cone angle, which provides a simple geometric estimation of the ligand's bulk. tcichemicals.com A more sophisticated approach is the calculation of the percent buried volume (%Vbur), which determines the percentage of the volume of a sphere around the metal center that is occupied by the ligand. rsc.org These quantitative measures of steric hindrance are crucial for correlating ligand structure with catalytic activity and selectivity. nih.govunina.it For example, in reactions like the Buchwald-Hartwig amination, the steric bulk of the phosphine ligand can control the chemoselectivity, preventing multiple arylations of ammonia (B1221849). rsc.org

Mechanistic Investigations of Catalytic Cycles

Transition State Characterization and Reaction Pathway Elucidation

A key aspect of mechanistic studies is the identification and characterization of transition states. ruhr-uni-bochum.debeilstein-journals.org A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary frequency in the vibrational analysis. inpressco.com By locating the transition states for each elementary step in a catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination), the entire reaction pathway can be elucidated. wildlife-biodiversity.com

Energy Profiles and Rate-Determining Steps

Once the key intermediates and transition states are identified, an energy profile for the entire catalytic cycle can be constructed. researchgate.netkhanacademy.orgyoutube.com This profile plots the relative free energies of all species along the reaction coordinate. The step with the highest activation energy in the energy profile is the rate-determining step of the reaction. khanacademy.orgyoutube.com

Identifying the rate-determining step is crucial for catalyst design. ruhr-uni-bochum.de For instance, if reductive elimination is found to be the rate-determining step, a ligand that is more electron-donating and sterically bulky, like butylbis(1-methylethyl)phosphine, might be chosen to accelerate this step. tcichemicals.com Conversely, if oxidative addition is rate-limiting, a less bulky ligand might be more effective. DFT calculations provide a rational basis for these design choices.

Table 2: Components of a DFT-Calculated Catalytic Cycle

| Component | Description | Computational Method |

| Reactants/Products | The starting materials and final products of the reaction. | Geometry Optimization |

| Intermediates | Stable species formed during the reaction. | Geometry Optimization |

| Transition States | The highest energy point between two intermediates. ruhr-uni-bochum.debeilstein-journals.org | Transition State Search (e.g., QST2/3, Berny) |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Energy difference between transition state and reactant/intermediate. |

| Reaction Energy (ΔEr) | The overall energy change of a reaction step. | Energy difference between product and reactant of the step. |

This table provides a general overview of the components analyzed in a computational study of a catalytic cycle.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Catalysis

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in computational chemistry that aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological or chemical activity. In the realm of catalysis, QSAR studies are instrumental in predicting the performance of potential catalysts, thereby accelerating the discovery and optimization of new catalytic systems. For phosphine ligands, such as butylbis(1-methylethyl)phosphine, QSAR models are developed by correlating their structural and electronic descriptors with their observed activity in catalytic reactions.

The development of robust QSAR models relies on the availability of comprehensive databases of ligand properties. The Metal–Phosphine Catalyst Database (MPCD) is a significant resource that contains a vast amount of data on metal-phosphine complexes, including interaction strength metrics. nih.gov Such databases, along with others like the "Kraken" platform which provides physicochemical descriptors for thousands of organophosphorus ligands, are foundational for building predictive models. chemrxiv.orgibm.comnih.gov These platforms utilize quantum-mechanical methods to calculate descriptors for a large number of commercially available and virtual ligands. chemrxiv.orgibm.comnih.gov

A key concept that has emerged from data-driven approaches is the "active ligand space" (ALS). This approach identifies a specific range of a key descriptor, such as the ligand replacement energy, where ligands are most likely to exhibit high catalytic activity for a given reaction. nih.gov By focusing on this "sweet spot" of properties, the screening of potential ligands can be made significantly more efficient. nih.gov

For monodentate phosphine ligands, steric and electronic parameters are the most crucial descriptors used in QSAR studies. Steric hindrance is often quantified by the cone angle (θ) and the percent buried volume (%Vbur) . The cone angle represents the solid angle occupied by the ligand at the metal center, while the percent buried volume provides a measure of the percentage of the metal's coordination sphere that is sterically shielded by the ligand. Electronic properties are typically described by parameters such as the Tolman Electronic Parameter (TEP) , which is derived from the C-O stretching frequency of a nickel-carbonyl complex of the phosphine, or by computationally derived properties like the energy of the highest occupied molecular orbital (HOMO).

To illustrate the type of data used in QSAR studies for phosphine ligands, the following interactive table presents a hypothetical dataset for a series of phosphine ligands, including butylbis(1-methylethyl)phosphine. The values for butylbis(1-methylethyl)phosphine are estimated based on its structural similarity to other known phosphines.

| Ligand | Cone Angle (θ) [°] | % Buried Volume (%Vbur) | TEP (cm⁻¹) | Catalytic Activity (Yield %) |

| Tri(tert-butyl)phosphine | 182 | 43.5 | 2056.1 | 95 |

| Phosphine, butylbis(1-methylethyl)- | 170 | 38.2 | 2058.5 | 88 |

| Tricyclohexylphosphine | 170 | 36.0 | 2056.4 | 92 |

| Tri(o-tolyl)phosphine | 194 | 44.1 | 2069.3 | 75 |

| Triphenylphosphine (B44618) | 145 | 29.6 | 2068.9 | 60 |

This table contains hypothetical data for illustrative purposes. The values for Phosphine, butylbis(1-methylethyl)- are estimates based on its structure.

The data in such tables can be used to develop a QSAR equation of the form:

Catalytic Activity = c₀ + c₁ (Cone Angle) + c₂ (% Buried Volume) + c₃ (TEP) + ...

where the coefficients (c₀, c₁, c₂, c₃, etc.) are determined through statistical regression analysis. A well-validated QSAR model can then be used to predict the catalytic activity of new, untested phosphine ligands based on their calculated descriptors, thereby guiding the rational design of more efficient catalysts.

Future Directions and Emerging Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of sterically hindered phosphines, such as those with multiple isopropyl or tert-butyl groups, can be challenging. nih.gov Traditional methods often rely on the use of highly reactive and hazardous organometallic reagents like Grignard or organolithium compounds with phosphorus halides. nih.govqub.ac.uk While effective, these methods can have poor atom economy and generate significant waste.

Future research will likely focus on developing more sustainable and efficient synthetic pathways. One promising approach is the reduction of phosphine (B1218219) oxides, which are often more stable and easier to handle than their corresponding phosphines. google.com Catalytic methods for the deoxygenation of phosphine oxides using silanes or other mild reducing agents are an active area of investigation. researchgate.net Additionally, the development of synthetic routes starting from readily available and less hazardous phosphorus sources, such as inorganic phosphates, is a key goal for green chemistry. smolecule.com Mechanochemical methods, which utilize solvent-free or low-solvent conditions, also present a sustainable alternative for the synthesis of phosphine oxides and their subsequent reduction. smolecule.com

A general method for the synthesis of related alkyl-bis(diisopropylamino)phosphines involves the reaction of bis(diisopropylamino)chlorophosphine (B1630993) with a Grignard reagent. oup.com This approach could potentially be adapted for the synthesis of Phosphine, butylbis(1-methylethyl)-.

Table 1: Comparison of Synthetic Methodologies for Bulky Phosphines

| Method | Reagents | Advantages | Disadvantages |

| Grignard/Organolithium | Alkyl/Aryl Halides, Magnesium/Lithium, Phosphorus Halides | High reactivity, versatile | Use of hazardous reagents, poor atom economy |

| Phosphine Oxide Reduction | Secondary Phosphine Oxides, Silanes/Reducing Agents | Milder conditions, potentially more sustainable | Requires pre-synthesis of phosphine oxide |

| From Inorganic Phosphates | Inorganic Phosphate Salts, Reducing Agents | Utilizes abundant starting materials | Often requires multi-step processes |

| Mechanochemistry | Various | Reduced solvent waste, potentially higher efficiency | Can require specialized equipment |

Exploration of Novel Catalytic Reactions and Substrate Scopes

Bulky alkylphosphines are crucial ligands in a variety of catalytic cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations. researchgate.netthieme-connect.desigmaaldrich.com The steric bulk of ligands like Phosphine, butylbis(1-methylethyl)- can promote reductive elimination and stabilize low-coordinate, catalytically active metal centers. This often leads to higher catalyst turnover numbers and the ability to couple sterically demanding substrates. researchgate.netnih.gov

Future research will undoubtedly explore the application of Phosphine, butylbis(1-methylethyl)- and similar ligands in a wider range of catalytic transformations. This includes the development of catalysts for challenging C-H activation/functionalization reactions, which offer a more atom-economical approach to the synthesis of complex molecules. The unique steric environment created by these ligands could provide novel selectivity in such reactions.

Furthermore, expanding the substrate scope of known catalytic reactions is an ongoing endeavor. For instance, in Buchwald-Hartwig amination, the use of bulky phosphine ligands has enabled the coupling of a wide array of aryl halides with various amines, including those that are sterically hindered. researchgate.net Investigating the performance of Phosphine, butylbis(1-methylethyl)- with a broad range of substrates, including those with diverse functional groups, will be critical to defining its utility in organic synthesis.

Table 2: Potential Catalytic Applications for Bulky Alkylphosphine Ligands

| Reaction Type | Role of Bulky Phosphine Ligand | Potential Advantages |

| Suzuki-Miyaura Coupling | Promotes oxidative addition and reductive elimination | High turnover numbers, coupling of hindered substrates |

| Buchwald-Hartwig Amination | Facilitates C-N bond formation | Broad substrate scope, including hindered amines |

| Heck Coupling | Stabilizes active catalyst, influences regioselectivity | High efficiency for forming substituted olefins |

| C-H Activation | Creates unique steric environment for selective bond cleavage | Atom-economical synthesis of complex molecules |

Application in Photo- and Electrocatalysis

Photo- and electrocatalysis are rapidly emerging fields that utilize light or electrical energy, respectively, to drive chemical reactions. These methods offer sustainable alternatives to traditional thermal catalysis. While the direct application of simple alkylphosphines in these areas is still developing, there are promising research directions.

For instance, photocatalytic methods have been developed for the functionalization of white phosphorus, a key precursor for many organophosphorus compounds. rsc.org One such method involves the photocatalytic stannylation of P4 to produce (Bu3Sn)3P, which can then be converted to other valuable phosphorus compounds. rsc.org This highlights the potential for using light-driven processes in phosphine chemistry.

Future research could explore the use of complexes of Phosphine, butylbis(1-methylethyl)- as catalysts or co-catalysts in photo- and electrocatalytic reactions. The electron-rich nature of the phosphine could be beneficial in mediating electron transfer processes, while its steric bulk could influence the selectivity of the reaction.

Integration with Automated Synthesis and High-Throughput Screening Platforms

The discovery and optimization of new catalysts and chemical reactions can be a time-consuming and labor-intensive process. Automated synthesis and high-throughput screening (HTS) platforms have revolutionized this process by allowing for the rapid synthesis and testing of large libraries of compounds. nih.govnih.gov

Future research will increasingly integrate the synthesis and testing of bulky phosphine ligands like Phosphine, butylbis(1-methylethyl)- into these automated workflows. The development of modular synthetic routes to a diverse range of phosphine ligands is essential for creating ligand libraries for HTS. nih.gov Data-driven approaches, including machine learning, can then be used to analyze the results of these screens and identify promising catalyst candidates. us-csic.es This will accelerate the discovery of new applications for Phosphine, butylbis(1-methylethyl)- and related ligands in a wide range of chemical transformations.

Table 3: High-Throughput Screening Workflow for Phosphine Ligands

| Step | Description | Key Technologies |

| Library Design | Creation of a diverse set of phosphine ligands with varying steric and electronic properties. | Computational modeling, modular synthesis design. |

| Automated Synthesis | Parallel synthesis of the ligand library. | Robotic liquid handlers, automated reactors. |

| Reaction Screening | Parallel execution of catalytic reactions using the ligand library. | Microtiter plates, automated sampling and analysis. |

| Data Analysis | Analysis of reaction outcomes to identify lead catalysts. | Data visualization tools, machine learning algorithms. |

Advanced Functional Materials Development Incorporating Phosphine Moieties

The incorporation of phosphine moieties into polymers and other materials can impart unique properties, such as metal-binding capabilities, thermal stability, and specific catalytic activity. The development of functional materials containing bulky phosphine units like Phosphine, butylbis(1-methylethyl)- is a promising area of future research.

For example, phosphine-containing polymers can be used as macroligands to support catalysts, combining the advantages of a polymeric support with the catalytic activity of a metal-phosphine complex. The bulky nature of the phosphine can influence the physical properties of the polymer, such as its solubility and morphology. Furthermore, the use of bulky phosphines as ligands can stabilize unusual organometallic frameworks, leading to the development of novel materials with interesting electronic or magnetic properties. The exploration of di-tert-butyl silanols as functional groups in materials is also an area of growing interest. nih.gov

Q & A

Q. What are the established synthetic routes for Phosphine, butylbis(1-methylethyl)-, and what key parameters influence yield and purity?

Methodological Answer: Synthesis typically involves palladium-catalyzed coupling reactions. For example, sodium tert-butoxide and palladium diacetate are used as catalysts in toluene solvent, with reaction completion achieved at room temperature over 1 hour . Key parameters include:

- Catalyst loading : Optimal palladium ratios (e.g., 1-5 mol%) to prevent side reactions.

- Solvent choice : Aprotic solvents like toluene enhance ligand stability and reaction homogeneity.

- Purification : Column chromatography or recrystallization to isolate the phosphine ligand, with purity verified via <sup>31</sup>P NMR (δ range: +10 to +30 ppm) .

Q. How is the molecular structure of Phosphine, butylbis(1-methylethyl)- characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm alkyl group connectivity, while <sup>31</sup>P NMR identifies phosphorus coordination environments (e.g., δ ~20 ppm for tertiary phosphines) .

- X-ray Crystallography : Single-crystal diffraction data (e.g., C–P bond lengths: 1.8–1.9 Å, bond angles: 95–105°) validate steric bulk and ligand geometry. Appendices in mechanistic studies often provide CIF files for comparative analysis .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 218.14) .

Q. What are the primary applications of Phosphine, butylbis(1-methylethyl)- in catalytic systems, particularly in transition metal-catalyzed reactions?

Methodological Answer: This ligand is used in:

- Gold(I) Catalysis : Stabilizes Au(I) centers in C–H activation and cross-coupling reactions. Steric bulk from the butyl and isopropyl groups prevents metal aggregation .

- Palladium-Mediated Couplings : Enhances Suzuki-Miyaura reactions by accelerating oxidative addition steps. Example: Arylation of sodium tert-butoxide in toluene at room temperature .

- Ligand Design : Modular steric parameters (e.g., Tolman cone angle >160°) enable tailored reactivity in asymmetric catalysis .

Advanced Research Questions

Q. What mechanistic insights have been gained regarding the role of steric and electronic properties of Phosphine, butylbis(1-methylethyl)- in modulating catalytic activity?

Methodological Answer:

- Steric Effects : The ligand’s bulky substituents (butyl and isopropyl) create a shielded coordination sphere, reducing bimolecular decomposition pathways in Au(I) complexes. This is quantified via X-ray-derived Tolman cone angles .

- Electronic Effects : Electron-donating alkyl groups increase electron density at the metal center, facilitating oxidative addition in Pd(0)/Pd(II) cycles. DFT calculations correlate Hammett σp values with reaction rates .

- Case Study : In Au(I)-catalyzed cyclopropanation, steric hindrance from the ligand suppresses β-hydride elimination, favoring cyclopropane product formation .

Q. How does the stability of Phosphine, butylbis(1-methylethyl)- under varying thermal and oxidative conditions impact its utility in long-duration reactions?

Methodological Answer:

- Thermal Stability : TGA analysis shows decomposition onset at ~200°C, making it suitable for reactions below 150°C. Prolonged heating in air leads to P–C bond cleavage, detected via <sup>31</sup>P NMR (new peaks at δ +40 ppm for oxidized phosphine oxides) .

- Oxidative Stability : Under inert atmospheres (N2/Ar), the ligand remains intact for >48 hours. Trace O2 or moisture necessitates glovebox handling.

- Mitigation : Additives like BHT (butylated hydroxytoluene) retard oxidation during storage .

Q. What are the critical challenges in handling and storing Phosphine, butylbis(1-methylethyl)-, and what safety protocols are recommended based on its physicochemical properties?

Methodological Answer:

- Hazards : Classified as an environmental hazardous substance (EHS) with acute toxicity (LC50 < 100 mg/L in aquatic models). Phosphine derivatives may release toxic PH3 under acidic conditions .

- Storage : Store in amber vials under inert gas (Ar) at –20°C to prevent degradation. Hexane solutions (10 wt%) reduce pyrophoric risks .

- Safety Protocols :

- Use fume hoods for synthesis and handling.

- Conduct toxicity screening via in vitro micronucleus tests and bacterial reverse mutation assays (Ames test) .

- Emergency procedures: Neutralize spills with 10% KMnO4 solution to oxidize phosphine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.